N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXECSMVQNMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactionsCommon reagents used in these steps include nitrating agents, alkylating agents, and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines. Specifically, pyrimidine derivatives are known to target various pathways involved in cancer progression, making them valuable in cancer therapy .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The inhibition of nNOS has been linked to reduced neuronal damage and improved outcomes in preclinical models .
- Antimicrobial Properties : The compound's structural similarities with other known antimicrobial agents suggest potential efficacy against bacterial pathogens. Preliminary studies indicate that related compounds exhibit significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus .
Pharmacological Applications
The pharmacological applications of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine are diverse:
-
Cancer Therapy :
- The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, structural modifications have been shown to enhance its potency against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenic therapy .
- Neurological Disorders :
-
Infectious Diseases :
- Given its antimicrobial potential, further exploration could lead to the development of new antibiotics or adjunct therapies for managing infections resistant to current treatments .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
- A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the synthesis of novel pyrrolo[2,3-b]pyridine derivatives with anticancer and anti-inflammatory activities, indicating a broader class of compounds related to this compound that could be explored for similar applications .
- Another investigation into pyrido[3,4-g]quinazoline derivatives demonstrated their effectiveness as CLK1 and DYRK1A inhibitors, showcasing how structural variations can lead to different biological activities .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s pyrimidine backbone and substituent patterns are shared with several analogs, enabling the following comparisons:
Key Findings:
Substituent Effects at N2: The 3-(diethylamino)propyl group in the target compound enhances lipophilicity compared to the 3-(dimethylamino)propyl analog (XLogP3: 2.5 vs. estimated ~3.0). This difference may improve membrane permeability but reduce aqueous solubility .
C6 Substituent Variations :
- Pyrrolidin-1-yl (5-membered ring) vs. 4-methylpiperidin-1-yl (6-membered ring): The smaller pyrrolidinyl group may confer conformational rigidity, whereas the piperidinyl analog offers greater steric flexibility .
Electronic Effects of C5 Substituents :
- The nitro group in the target compound is a strong electron-withdrawing group, contrasting with methoxy or propynyl-aromatic groups in other analogs (). This may enhance electrophilic reactivity or alter target selectivity .
Biological Implications: Compounds with indolyl/benzimidazolyl groups () are explicitly linked to cancer therapy, suggesting the target compound’s nitro and tertiary amine groups may similarly target kinases or DNA repair pathways . The spirocyclic pyrazino-pyrrolo-pyrimidine in demonstrates that fused-ring systems improve metabolic stability, a trait the target compound may lack due to its simpler structure .
Biological Activity
N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with pyrimidine derivatives, which are commonly used in medicinal chemistry due to their diverse biological properties.
- Reagents : The reaction typically employs alkylation agents, nitro groups, and various amines to construct the desired structure.
- Reaction Conditions : The reactions are usually carried out under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against several cell lines:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 5.0 | Induction of apoptosis |
| HeLa (cervical cancer) | 3.8 | Cell cycle arrest |
| MCF7 (breast cancer) | 4.5 | Inhibition of proliferation |
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the pharmacokinetics and therapeutic efficacy:
- Tumor Xenograft Models : Administration of the compound resulted in significant tumor reduction compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
Case Study 1: Anti-Cancer Efficacy
In a recent study involving xenograft models of breast cancer, this compound was administered at varying doses. Results showed a dose-dependent reduction in tumor volume and weight, highlighting its potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that it may protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst ratio). For instance, a 2³ factorial design can minimize trial runs while identifying critical parameters .
- Monitor reaction progress via HPLC or TLC to ensure intermediate purity .
Advanced: How can computational modeling improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the nitro group or diethylamino side chain .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify key binding residues. For example, the pyrrolidinyl group may form hydrogen bonds with active-site residues .
- SAR Analysis : Compare with analogs (e.g., piperidine/morpholine substitutions) to map steric and electronic effects on antimicrobial activity .
Table 1 : Computational Parameters for DFT Analysis
| Property | Value (eV) | Relevance to Bioactivity |
|---|---|---|
| HOMO Energy | -6.2 | Electron donation capacity |
| LUMO Energy | -1.8 | Electrophilic reactivity |
| Dipole Moment | 4.5 D | Solubility in polar media |
Basic: Which analytical techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between nitro and amine groups) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 8.2 ppm for pyrimidine C-H, δ 2.6 ppm for pyrrolidine protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 393.21) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Replication : Conduct dose-ranging studies (e.g., 0.1–100 µM) in standardized assays (e.g., MIC for antimicrobial activity) to confirm potency thresholds .
- Structural Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) causing false positives/negatives .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assay (CLSI guidelines) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .
- Anti-Inflammatory Potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: How to design a study investigating substituent effects on bioactivity?
Methodological Answer:
- Library Design : Synthesize derivatives with systematic substitutions (e.g., piperidine, azepane) at the pyrrolidinyl position .
- High-Throughput Screening (HTS) : Use 96-well plates for parallel testing of IC₅₀ values across targets.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Table 2 : Example Substituent Library
| Substituent | logP | MIC (µM, S. aureus) |
|---|---|---|
| Pyrrolidin-1-yl | 1.2 | 12.4 |
| Piperidin-1-yl | 1.5 | 18.7 |
| Morpholin-4-yl | 0.9 | 8.3 |
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of E. coli dihydrofolate reductase (DHFR) via UV-Vis monitoring of NADPH oxidation .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) induction in bacterial cells .
- Transcriptomics : RNA-seq analysis on treated vs. untreated pathogens to identify dysregulated pathways (e.g., folate biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
